3-Phenylpentan-3-yl 2-methylpropanoate
Description
3-Phenylpentan-3-yl 2-methylpropanoate is a branched ester comprising a tertiary alcohol moiety (3-phenylpentan-3-ol) esterified with 2-methylpropanoic acid (isobutyric acid). The phenyl group at the tertiary carbon of the alcohol introduces steric hindrance and lipophilicity, distinguishing it from simpler esters like ethyl 2-methylpropanoate.
Properties
CAS No. |
823814-13-7 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
3-phenylpentan-3-yl 2-methylpropanoate |
InChI |
InChI=1S/C15H22O2/c1-5-15(6-2,17-14(16)12(3)4)13-10-8-7-9-11-13/h7-12H,5-6H2,1-4H3 |
InChI Key |
YOQYGJZDYNFCLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1)OC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylpentan-3-yl 2-methylpropanoate typically involves the esterification reaction between 3-phenylpentan-3-ol and 2-methylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of 3-phenylpentan-3-yl 2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpentan-3-yl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
3-Phenylpentan-3-yl 2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-phenylpentan-3-yl 2-methylpropanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and carboxylic acid. This hydrolysis reaction is catalyzed by esterases and other enzymes in biological systems.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- 3-Phenylpentan-3-yl 2-methylpropanoate: Features a bulky phenyl-substituted tertiary alcohol, reducing molecular flexibility and increasing lipophilicity.
- Ethyl 2-methylpropanoate: A simple ester with a primary alcohol (ethanol) and branched acid (isobutyric acid), widely identified in mango and grape aromas .
- Degradation Products of β-Carotene: Include 3-(hydroxy-2,4,4-trimethylpentyl)-2-methylpropanoate and (2-ethyl-3-hydroxyhexyl)-2-methylpropanoate, which share the 2-methylpropanoate ester group but incorporate hydroxylated alkyl chains .
Physicochemical Properties
Industrial and Environmental Relevance
- Volatility and Applications: Ethyl 2-methylpropanoate’s low molecular weight and high volatility make it ideal for fragrances. In contrast, the phenyl group in 3-phenylpentan-3-yl 2-methylpropanoate likely reduces volatility, favoring uses in non-volatile applications (e.g., plasticizers or surfactants).
- Stability: The tertiary ester linkage in 3-phenylpentan-3-yl derivatives resists hydrolysis compared to primary esters like ethyl 2-methylpropanoate, enhancing its persistence in environmental matrices .
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